![molecular formula C26H28O7 B2977442 methyl 2-((3-(3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)-6-ethyl-4-oxo-2-propyl-4H-chromen-7-yl)oxy)acetate CAS No. 180077-42-3](/img/structure/B2977442.png)

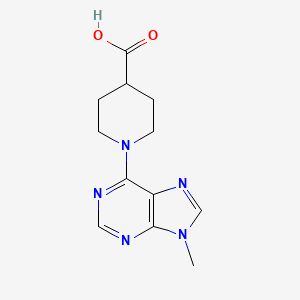

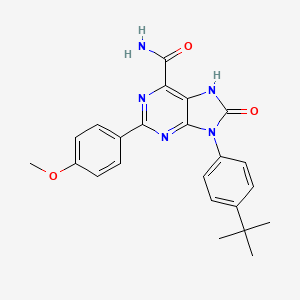

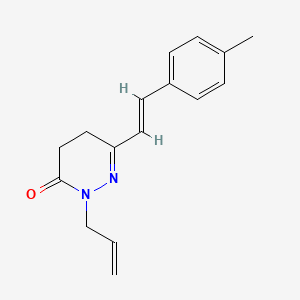

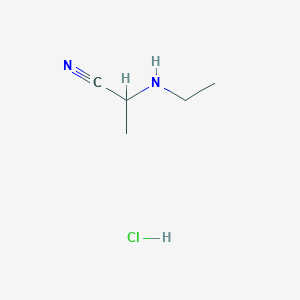

methyl 2-((3-(3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)-6-ethyl-4-oxo-2-propyl-4H-chromen-7-yl)oxy)acetate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

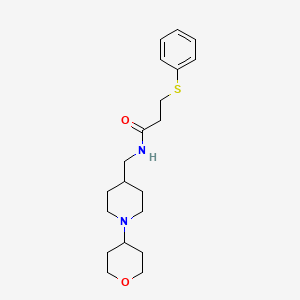

The compound is a derivative of 3,4-dihydro-2H-benzo[b][1,4]dioxepin . It’s part of a class of compounds that have been studied for their significant biological activities .

Synthesis Analysis

The synthesis of similar compounds has been achieved through a two-step synthetic protocol . The structure of the compounds was established by interpretation of 1H NMR, 13C NMR, and Mass spectral data recorded after purification .Molecular Structure Analysis

The molecular structure of similar compounds has been elucidated using numerous analytical techniques such as NMR, FT-IR, UV–Vis, SEM, EDAX, mass spectrometry, ESR, powder XRD, TGA, magnetic susceptibility, elemental analysis, and molar conductance measurement .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar compounds include the condensation of 3,4-dihydro-2H-1,5-benzodioxepin-7-amine with salicylaldehyde derivatives/2-hydroxy-1-naphthaldehyde .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been analyzed. For instance, one compound had a yield of 86%, a color of red, a melting point of 117–120 °C, and a conductivity of 11 ohm−1 cm2 mol−1 in DMF .Scientific Research Applications

Antioxidant Activity and Synthesis of Coumarin Derivatives

Research by Kadhum et al. (2011) focuses on the antioxidant activity of synthesized coumarins, exploring their potential in combating oxidative stress related to various diseases. The study emphasizes the synthesis and antioxidative properties of these compounds, highlighting their relevance in medicinal chemistry and potential therapeutic applications (Kadhum et al., 2011).

Antibacterial and Antimicrobial Applications

Another study by Parameshwarappa et al. (2009) synthesizes thiazole substituted coumarins and investigates their antibacterial and antifungal activities. This research underscores the importance of such compounds in developing new antimicrobial agents, which could be crucial in addressing antibiotic resistance (Parameshwarappa et al., 2009).

Biomedical Applications of PEG-based Copolymers

Delplace et al. (2013) discuss the synthesis of degradable PEG-based copolymers through nitroxide-mediated radical ring-opening polymerization. These copolymers, incorporating cyclic ketene acetals, are designed for biomedical applications, offering a promising approach for the development of degradable materials for drug delivery and tissue engineering (Delplace et al., 2013).

Antioxidative and Anti-inflammatory Properties from Marine Sources

A study on the red seaweed Gracilaria opuntia by Makkar and Chakraborty (2018) identifies a highly oxygenated 2H-chromen derivative with potent antioxidative and anti-inflammatory properties. This compound's ability to inhibit pro-inflammatory enzymes while possessing significant antioxidant activity positions it as an interesting candidate for further research into natural anti-inflammatory and antioxidative agents (Makkar & Chakraborty, 2018).

Synthesis of Heterocycles Incorporating Phthalazine

Khalil et al. (2009) present the synthesis of new iminocoumarin, chromenone, and aminothiazole derivatives through the utilization of phthalazine, demonstrating their antimicrobial activity. This research highlights the versatility of coumarin derivatives in creating heterocyclic compounds with potential applications in medicinal chemistry (Khalil et al., 2009).

Mechanism of Action

Future Directions

The future directions for research on this compound could involve further exploration of its biological activities. For instance, the cytotoxic study was carried out for the most potent antimicrobial and anti-inflammatory ligands and their metal complexes on Vero cell lines . The less cytotoxic and more potential antimicrobial Zn (II) complex and its ligand were assessed by a molecular docking study . Such studies can help understand the interaction modes and binding affinity of these compounds with the active sites of various enzymes .

properties

IUPAC Name |

methyl 2-[3-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-6-ethyl-4-oxo-2-propylchromen-7-yl]oxyacetate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H28O7/c1-4-7-20-25(17-8-9-19-23(13-17)31-11-6-10-30-19)26(28)18-12-16(5-2)21(14-22(18)33-20)32-15-24(27)29-3/h8-9,12-14H,4-7,10-11,15H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRRPPYOIYQCMJU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=C(C(=O)C2=C(O1)C=C(C(=C2)CC)OCC(=O)OC)C3=CC4=C(C=C3)OCCCO4 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H28O7 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

452.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

methyl 2-((3-(3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)-6-ethyl-4-oxo-2-propyl-4H-chromen-7-yl)oxy)acetate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-((1-(3-(diethylamino)propyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(3-fluorophenyl)acetamide](/img/structure/B2977366.png)

![[5-(3-Amino-4-ethoxyphenyl)furan-2-yl]methanol](/img/structure/B2977369.png)

![4-[bis(2-methylpropyl)sulfamoyl]-N-(4-pyridin-4-yl-1,3-thiazol-2-yl)benzamide](/img/structure/B2977370.png)

![1-(4-Ethoxyphenyl)-3-[(1-thiophen-3-ylcyclopropyl)methyl]urea](/img/structure/B2977373.png)

![4-bromo-1H-pyrazolo[4,3-c]pyridin-3-amine](/img/structure/B2977377.png)

![7-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-3-(2-methoxybenzyl)quinazoline-2,4(1H,3H)-dione](/img/no-structure.png)

![1-(4-fluorophenyl)-6-methoxy-3-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2977382.png)